PDE11-IN-1
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Overview
Description
PDE11-IN-1 is a selective inhibitor of phosphodiesterase 11 (PDE11), an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This compound is primarily used in scientific research to study the role of PDE11 in various physiological and pathological processes .
Preparation Methods
The synthesis of PDE11-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
PDE11-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
PDE11-IN-1 has several scientific research applications:
Chemistry: It is used to study the catalytic mechanisms of phosphodiesterases and to develop new inhibitors with improved selectivity and potency.
Biology: It is used to investigate the role of PDE11 in cellular signaling pathways, particularly those involving cAMP and cGMP.
Medicine: It is used in preclinical studies to explore its potential therapeutic effects in conditions such as cognitive decline, mood disorders, and adrenal insufficiency.
Industry: It is used in the development of diagnostic assays and screening tools for high-throughput drug discovery
Mechanism of Action
PDE11-IN-1 exerts its effects by selectively inhibiting the catalytic activity of PDE11. This inhibition prevents the hydrolysis of cAMP and cGMP, leading to increased intracellular levels of these cyclic nucleotides. Elevated levels of cAMP and cGMP activate protein kinases, which phosphorylate various target proteins and modulate cellular functions. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) and the cGMP-dependent protein kinase (PKG) pathways .
Comparison with Similar Compounds
PDE11-IN-1 is unique in its selectivity for PDE11 compared to other phosphodiesterase inhibitors. Similar compounds include:
Tadalafil: Primarily inhibits PDE5 but also has some activity against PDE11.
Sildenafil: Selectively inhibits PDE5 with minimal activity against PDE11.
Vardenafil: Another PDE5 inhibitor with limited activity against PDE11
This compound stands out due to its high selectivity and potency for PDE11, making it a valuable tool for studying the specific functions of this enzyme in various biological contexts.
Properties
Molecular Formula |
C16H10ClN3O3S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-8-methoxy-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O3S/c1-23-11-5-6-12-13(8-11)24-15-18-14(21)19(16(22)20(12)15)10-4-2-3-9(17)7-10/h2-8H,1H3 |
InChI Key |
WZXVKFIBUSGTCO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)S2 |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=NC(=O)N(C3=O)C4=CC(=CC=C4)Cl)S2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.